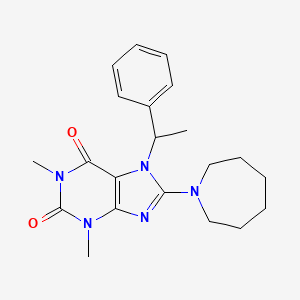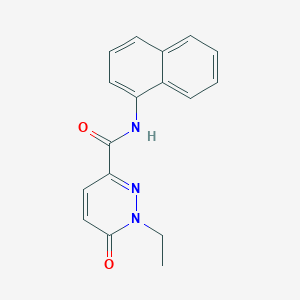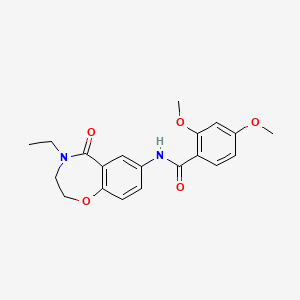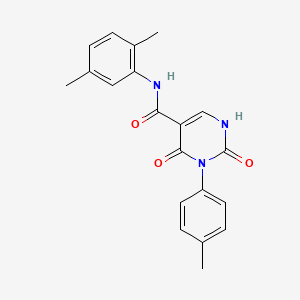![molecular formula C19H24N2O4S2 B6578126 N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 1105223-29-7](/img/structure/B6578126.png)
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide, abbreviated as N-EPSP, is a small molecule that has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-EPSP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-fungal, and anti-cancer properties. It has also been studied for its potential as an antioxidant and a neuroprotectant.
Applications De Recherche Scientifique
N-EPSP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, it has been investigated for its potential as an anti-inflammatory, anti-fungal, and anti-cancer agent. In addition, N-EPSP has been studied for its potential as an antioxidant and a neuroprotectant.
Mécanisme D'action
The mechanism of action of N-EPSP is not fully understood, but it is believed to involve the inhibition of the production of pro-inflammatory mediators, such as cytokines and prostaglandins. In addition, N-EPSP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-EPSP has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, N-EPSP has been found to possess antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-EPSP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, N-EPSP is not very stable and may degrade over time, so it is important to store it in a cool, dry place.
Orientations Futures
N-EPSP has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to explore its potential therapeutic applications, such as its potential as an anti-inflammatory, anti-fungal, and anti-cancer agent. In addition, further research is needed to explore its potential as an antioxidant and a neuroprotectant. Furthermore, further research is needed to better understand the mechanism of action of N-EPSP, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential of N-EPSP as a drug delivery system. Finally, further research is needed to explore the potential of N-EPSP for use in the development of new drugs and therapies.
Méthodes De Synthèse
N-EPSP can be synthesized using a variety of methods. The most commonly used method is the condensation reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-ylchloride in the presence of triethylamine. This reaction produces N-EPSP in high yield and purity. Other methods of synthesis include the reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-ylbromide in the presence of trifluoroacetic acid, and the reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-yliodide in the presence of triethylamine.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-25-17-10-4-3-9-16(17)20-18(22)14-15-8-5-6-12-21(15)27(23,24)19-11-7-13-26-19/h3-4,7,9-11,13,15H,2,5-6,8,12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDONSGTTZDFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6578053.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578062.png)
![7-(2-hydroxy-2-phenylethyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578075.png)


![N-(2,5-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578099.png)
![N-benzyl-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578105.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578112.png)

![2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]propanamide](/img/structure/B6578137.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578158.png)
![2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6578164.png)